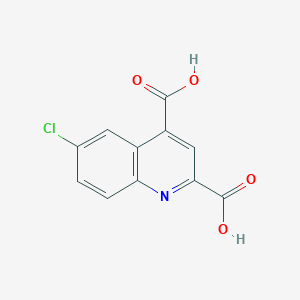

6-Chloroquinoline-2,4-dicarboxylic acid

Description

Significance of the Quinoline (B57606) Heterocyclic Scaffold in Organic and Medicinal Chemistry

The quinoline scaffold, a fused bicyclic heteroaromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the fields of organic and medicinal chemistry. researchgate.net Recognized as a "privileged scaffold," this structural motif is present in a multitude of natural products, synthetic analogues, and commercially available drugs. nih.govbohrium.com Its versatility and broad range of pharmacological activities have made it an attractive target for drug discovery and development. orientjchem.org

The significance of the quinoline ring stems from its ability to interact with various biological targets, leading to a wide spectrum of therapeutic effects. nih.gov Researchers have extensively documented the diverse biological activities of quinoline derivatives, which include anticancer, antimicrobial, anti-inflammatory, antimalarial, and antiviral properties. nih.govbohrium.comorientjchem.org This wide-ranging bioactivity has cemented the quinoline nucleus as a critical component in the design of novel therapeutic agents. nih.gov The structural features of the quinoline system allow for modifications and functionalization, enabling chemists to fine-tune the pharmacological properties of the resulting molecules to enhance efficacy and selectivity. orientjchem.org Consequently, numerous quinoline-based compounds are in clinical trials for various diseases. nih.gov

| Examples of Biological Activities of Quinoline Derivatives |

| Anticancer |

| Anti-inflammatory |

| Antibacterial |

| Antiviral |

| Antimalarial |

| Analgesic |

| Antioxidant |

| Anticonvulsant |

Overview of Quinoline Carboxylic Acid Architectures and Their Diversity

Quinoline carboxylic acids represent a substantial and diverse class of quinoline derivatives, characterized by the presence of one or more carboxyl groups attached to the quinoline ring system. The position and number of these carboxylic acid groups, along with other substituents on the scaffold, give rise to a vast array of molecular architectures with distinct chemical and biological properties. ajchem-a.comtandfonline.com The development of efficient synthetic routes to these compounds is a key focus in organic and medicinal chemistry. mdpi.com

The diversity of this class is demonstrated by the various synthetic strategies employed to create them. For instance, the Pfitzinger reaction provides a facile synthesis for 6-sulfamoylquinoline-4-carboxylic acids. nih.gov Other methods involve the oxidation of precursor molecules, such as converting 2-chloroquinoline-3-carbaldehydes to 2-chloroquinoline-3-carboxylic acids using reagents like silver nitrate. tandfonline.commdpi.com Further diversification can be achieved through reactions of the carboxylic acid group, such as esterification and subsequent conversion to hydrazides and oxadiazoles, creating new derivatives with potentially enhanced biological activities. mdpi.com The Doebner multicomponent reaction is another powerful method for synthesizing quinoline-4-carboxylic acid derivatives. mdpi.com This chemical diversity allows for the creation of extensive libraries of compounds for screening and the development of structure-activity relationships (SAR). nih.gov

Contextualization of 6-Chloroquinoline-2,4-dicarboxylic Acid within Quinoline Chemistry

This compound is a specific derivative within the broad family of quinoline carboxylic acids. Its structure is defined by the quinoline core, substituted with a chlorine atom at the 6-position and two carboxylic acid groups at the 2- and 4-positions. ontosight.ai The presence and specific placement of these functional groups are expected to confer unique chemical properties and potential biological activities upon the molecule. ontosight.ai

The chloro substituent is a common feature in many pharmaceuticals, and its inclusion in a molecule can significantly impact its physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence its pharmacological profile. nih.gov The dicarboxylic acid functionality at the 2- and 4-positions provides sites for coordination with metal ions, suggesting potential applications in materials science as building blocks for coordination polymers. nih.gov For instance, the related quinoline-2,4-dicarboxylate (Qdca²⁻) ligand has been shown to form three-dimensional coordination polymers with lanthanide ions, acting as a bridging or bridging-chelating building block. nih.gov While extensive research on the specific applications of this compound is still emerging, its structural motifs place it as a compound of interest for potential exploration in areas where other quinoline derivatives have shown promise, such as antimicrobial, antimalarial, and anticancer research. ontosight.ai

| Compound Profile: this compound | |

| Chemical Formula | C₁₁H₆ClNO₄ |

| Molecular Weight | ~251.62 g/mol |

| CAS Number | 62482-28-4 |

| Key Structural Features | Quinoline core |

| Chlorine at position 6 | |

| Carboxylic acids at positions 2 and 4 |

Structure

3D Structure

Properties

IUPAC Name |

6-chloroquinoline-2,4-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClNO4/c12-5-1-2-8-6(3-5)7(10(14)15)4-9(13-8)11(16)17/h1-4H,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQAFAWQKBSEDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CC(=N2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351507 | |

| Record name | 6-chloroquinoline-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62482-28-4 | |

| Record name | 6-chloroquinoline-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization of the 6 Chloroquinoline 2,4 Dicarboxylic Acid Scaffold

Reactions Involving Carboxylic Acid Functionalities

The presence of two carboxylic acid groups at the C2 and C4 positions of the quinoline (B57606) ring is a defining feature of the title compound. These acidic moieties are primary targets for derivatization, allowing for the introduction of various functional groups through well-established organic reactions.

Decarboxylation Pathways to Monocarboxylic Acids

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction for dicarboxylic acids. For aromatic dicarboxylic acids, this transformation can be thermally or catalytically induced. The relative positions of the carboxyl groups and the nature of the aromatic ring influence the ease of decarboxylation. In the context of quinoline-4-carboxylic acids, the carboxyl group at the C4 position can be susceptible to removal under certain conditions. For example, during attempts at a Pfitzinger cyclization, unwanted decarboxylation was observed to occur following ester hydrolysis, suggesting the lability of the C4-carboxyl group. nih.gov

Amidation and Other Carboxylic Acid Derivatizations

Beyond esterification, the carboxylic acid functionalities can be converted into amides, acid chlorides, and other derivatives. Amide formation is a particularly important transformation, often achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine.

Standard protocols for amidation include the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the desired amine. rsc.org This method has been successfully applied to pyridine-2,6-dicarboxylic acid to prepare a range of bis-amides in excellent yields. nih.gov Direct catalytic amidation, which avoids the need for stoichiometric activating agents, represents a more atom-economical approach. Heterogeneous Lewis acid catalysts, such as Niobium(V) oxide (Nb₂O₅), have been shown to be effective for the direct synthesis of diamides from dicarboxylic acids and amines, demonstrating tolerance to water produced as a byproduct. nih.gov

These established methods provide a clear blueprint for the conversion of 6-chloroquinoline-2,4-dicarboxylic acid into its corresponding mono- and di-amide derivatives, thereby expanding the chemical space accessible from this scaffold.

Transformations at the Quinoline Ring System

The quinoline ring itself, bearing a chlorine substituent, is also amenable to chemical modification, although it is generally less reactive towards electrophilic substitution than a simple benzene (B151609) ring due to the electron-withdrawing nature of the nitrogen atom.

Halogenation and Dehalogenation Studies

Further halogenation of the this compound scaffold would likely occur on the benzene portion of the quinoline ring system. The directing effects of the existing chlorine atom (ortho-, para-directing) and the quinoline nitrogen would influence the position of the incoming electrophile. However, the presence of the two deactivating carboxylic acid groups would make electrophilic aromatic substitution challenging.

Conversely, dehalogenation, or the removal of the chlorine atom at the C6 position, could potentially be achieved through catalytic hydrogenation. This reaction typically involves a palladium catalyst (e.g., Pd/C) and a source of hydrogen. Such a transformation would yield the parent quinoline-2,4-dicarboxylic acid, allowing for subsequent functionalization at the C6 position if desired. While specific dehalogenation studies on this exact molecule are not documented, the reaction is a standard transformation in heterocyclic chemistry.

Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of the this compound scaffold are governed by the electronic properties of its substituents.

Chloro Group (C6): The chlorine atom is an electron-withdrawing group via induction but a weak deactivating, ortho-, para-directing group for electrophilic aromatic substitution due to resonance effects. Its primary electronic influence is deactivating the benzene ring towards further electrophilic attack.

Carboxylic Acid Groups (C2 and C4): Both carboxylic acid groups are strongly electron-withdrawing and deactivating. They significantly reduce the electron density of the entire quinoline ring system, making it less susceptible to electrophilic substitution but more susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen atom.

Quinoline Nitrogen: The nitrogen atom is electron-withdrawing, deactivating the ring system, especially the pyridine (B92270) ring, towards electrophilic attack. It also provides a site for potential N-alkylation or N-oxidation reactions.

The combined effect of these substituents makes the scaffold relatively electron-poor. This electronic nature dictates that nucleophilic aromatic substitution reactions (e.g., displacement of the C6-chloro group by a nucleophile) would be more feasible than electrophilic substitutions. The acidity of the carboxylic protons is also influenced by these electronic effects, which can be quantified by pKa values. researchgate.net

Heterocyclic Ring Annulation and Fusion Reactions

Research efforts in the derivatization of the quinoline core have historically focused on more reactive precursors, such as those with halo, amino, or carbonyl functionalities, which readily participate in cyclization reactions. The inherent stability of the dicarboxylic acid groups on the this compound molecule necessitates specific activation or harsh reaction conditions to induce intramolecular or intermolecular cyclizations leading to fused systems.

While direct annulation from the dicarboxylic acid itself is not extensively documented, the synthesis of this key intermediate is well-established. The Pfitzinger reaction, which involves the condensation of 5-chloroisatin (B99725) with pyruvic acid, provides a reliable route to this compound. Following its synthesis, a common transformation is selective decarboxylation to yield 6-chloroquinoline-4-carboxylic acid, which then serves as a precursor for further derivatization.

Despite the lack of specific examples for the title compound, the broader field of quinoline chemistry suggests potential pathways for future exploration. For instance, conversion of the dicarboxylic acids to more reactive intermediates, such as acid chlorides or esters, could facilitate reactions with binucleophilic reagents to form fused heterocyclic rings. For example, reaction with hydrazines could potentially lead to the formation of pyridazino[4,3-c]quinoline systems, while reactions with hydroxylamine (B1172632) or its derivatives might yield oxazolo- or isoxazolo-fused quinolines.

It is important to note that these proposed transformations are speculative in the context of this compound and would require dedicated synthetic investigation to be validated. The current body of scientific literature does not provide concrete examples or detailed research findings on such heterocyclic ring annulation and fusion reactions originating from this specific dicarboxylic acid. The data presented in the following table is, therefore, a conceptual outline of potential transformations rather than a summary of established reactions.

Table 1: Potential Heterocyclic Ring Annulation Reactions of this compound Derivatives

| Starting Material Derivative | Reagent | Potential Fused Heterocycle |

| 6-Chloroquinoline-2,4-dicarbonyl chloride | Hydrazine | Pyridazino[4,3-c]quinoline derivative |

| Diethyl 6-chloroquinoline-2,4-dicarboxylate | Hydroxylamine | Isoxazolo[4,5-c]quinoline derivative |

| This compound | o-Phenylenediamine | Quinoxalino[2,3-c]quinoline derivative |

Further research is warranted to explore the synthetic utility of this compound as a scaffold for the construction of novel, fused heterocyclic systems of potential pharmacological interest.

Advanced Spectroscopic Characterization Methodologies for 6 Chloroquinoline 2,4 Dicarboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 6-Chloroquinoline-2,4-dicarboxylic acid, ¹H and ¹³C NMR provide critical information on the chemical environment of each hydrogen and carbon atom, respectively, while two-dimensional techniques establish connectivity.

The ¹H NMR spectrum of this compound is expected to display signals corresponding to the protons on the quinoline (B57606) ring system. The chemical shifts are significantly influenced by the electron-withdrawing effects of the chlorine atom and the two carboxylic acid groups.

In the absence of direct experimental data for the target molecule, analysis of related structures provides valuable insights. For instance, the ¹H NMR spectrum of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid in CDCl₃ shows a complex multiplet for the aromatic protons between 7.58 and 8.20 ppm, and a singlet for the proton at the 3-position (=CH) at 7.08 ppm. researchgate.net The parent compound, 6-Chloroquinoline (B1265530) , displays characteristic signals for its six aromatic protons. chemicalbook.com

For this compound, the proton at the 3-position is anticipated to be a singlet, likely shifted downfield due to the adjacent carboxylic acid groups. The protons on the chlorinated benzene (B151609) ring (H-5, H-7, and H-8) would appear as a complex set of multiplets, with their chemical shifts influenced by the chloro substituent at C-6. The acidic protons of the two carboxyl groups would typically appear as very broad singlets at a low field (often >10 ppm), though their visibility can depend on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound Note: This table is predictive and based on the analysis of related compounds. Actual values may vary.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | ~8.0 - 8.5 | s (singlet) |

| H-5 | ~8.2 - 8.6 | d (doublet) |

| H-7 | ~7.7 - 8.0 | dd (doublet of doublets) |

| H-8 | ~8.0 - 8.3 | d (doublet) |

| -COOH (x2) | >10 | br s (broad singlet) |

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, eleven distinct signals are expected: nine for the quinoline ring carbons and two for the carboxylic acid carbons.

The chemical shifts of the ring carbons are influenced by the electronegativity of the nitrogen and chlorine atoms and the deshielding effects of the carboxyl groups. The carbons bearing the carboxylic acids (C-2 and C-4) are expected at a low field. The carbon attached to the chlorine atom (C-6) will also be significantly affected.

Data from 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid shows the aromatic CH carbons resonating at 127.1, 129.6, and 133.7 ppm, the quaternary carbons (Cq) at 120.1, 137.3, and 143.8 ppm, the C=N carbon at 164.0 ppm, and the carboxylic acid carbon (CO₂H) at 164.2 ppm. researchgate.netmdpi.com Studies on other pyridinedicarboxylic acids also show carboxyl carbons in the 164-168 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound Note: This table is predictive and based on the analysis of related compounds.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | ~150 - 155 |

| C-3 | ~122 - 126 |

| C-4 | ~145 - 150 |

| C-4a | ~125 - 130 |

| C-5 | ~128 - 132 |

| C-6 | ~135 - 140 |

| C-7 | ~130 - 134 |

| C-8 | ~124 - 128 |

| C-8a | ~148 - 152 |

| -COOH (at C-2) | ~165 - 170 |

| -COOH (at C-4) | ~165 - 170 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would reveal the coupling network between the aromatic protons H-7, H-8, and H-5, helping to differentiate them. No correlation would be expected for the H-3 singlet.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This technique would definitively link each proton signal (H-3, H-5, H-7, H-8) to its corresponding carbon atom (C-3, C-5, C-7, C-8).

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary (non-protonated) carbons. For example, the H-3 proton would show correlations to C-2, C-4, and C-4a. The H-5 proton would show correlations to C-4a, C-6, and C-7, confirming the connectivity across the entire ring system.

Vibrational Spectroscopy for Functional Group and Molecular Vibrational Analysis

FT-IR spectroscopy is highly effective for identifying the characteristic functional groups present in this compound. The spectrum is expected to be dominated by absorptions from the carboxylic acid groups and the aromatic quinoline core.

O-H Stretch : A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

C=O Stretch : A strong, sharp absorption band between 1700-1725 cm⁻¹ is anticipated, corresponding to the carbonyl (C=O) stretching of the carboxylic acid groups.

C=C and C=N Stretches : Multiple sharp bands in the 1450-1650 cm⁻¹ region are characteristic of the aromatic C=C and C=N stretching vibrations of the quinoline ring.

C-O Stretch and O-H Bend : Bands in the 1200-1440 cm⁻¹ region can be attributed to C-O stretching and O-H bending vibrations, often coupled.

C-Cl Stretch : A moderate to strong band in the 600-800 cm⁻¹ region is expected for the C-Cl stretching vibration.

Analysis of quinoline-2-carboxylic acid shows characteristic bands for the carboxylic acid group, which supports these expected assignments. researchgate.net Similarly, spectra of the parent 6-Chloroquinoline confirm the typical vibrations of the chlorinated quinoline core. dergipark.org.tr

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 2500-3300 | Strong, Broad | O-H Stretch (Carboxylic Acid) |

| 1700-1725 | Strong, Sharp | C=O Stretch (Carboxylic Acid) |

| 1450-1650 | Medium-Strong | Aromatic C=C and C=N Stretches |

| 1200-1440 | Medium | C-O Stretch / O-H Bend |

| 600-800 | Medium-Strong | C-Cl Stretch |

Raman spectroscopy provides complementary information to FT-IR. While polar groups like C=O are strong in IR, non-polar, symmetric vibrations, such as the aromatic ring breathing modes, are often strong in Raman.

For this compound, the Raman spectrum would be expected to show:

Strong bands for the quinoline ring breathing and stretching modes in the 1300-1650 cm⁻¹ region.

A distinct band for the symmetric C=O stretch of the carboxylic acid dimer.

Vibrations involving the C-Cl bond.

Studies of related pyridinedicarboxylic acids have utilized Raman spectroscopy to analyze the vibrational modes of the heterocyclic ring and the attached carboxyl groups, confirming the utility of this technique for detailed structural analysis. The spectrum of 6-Chloroquinoline itself shows characteristic Raman shifts that would form the basis for many of the signals observed in the dicarboxylic acid derivative. nih.gov

Table 4: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

| 1300-1650 | Strong | Aromatic Ring Stretching/Breathing |

| ~1680 | Medium | Symmetric C=O Stretch |

| 1000-1200 | Strong | Ring Breathing Modes |

| 600-800 | Medium | C-Cl Stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound. Through ionization and subsequent analysis of fragment ions, MS provides a molecular fingerprint of the compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of polar, thermally labile molecules like this compound. In positive ion mode, the molecule readily forms a protonated molecular ion [M+H]⁺. nih.gov Conversely, in negative ion mode, deprotonation of the carboxylic acid groups leads to the formation of [M-H]⁻ and [M-2H]²⁻ ions.

Tandem mass spectrometry (MS/MS) experiments on the precursor ions reveal characteristic fragmentation patterns. For dicarboxylic acids, a primary fragmentation pathway involves the loss of water (H₂O) and carbon dioxide (CO₂). researchgate.net For chloroquinoline derivatives, the fragmentation can involve the elimination of a chlorine radical or HCl. nih.gov The fragmentation of the [M-H]⁻ ion of this compound is expected to involve sequential losses of CO₂ from the carboxylate groups.

Table 1: Predicted ESI-MS Ions and Fragments for this compound

| Ion/Fragment Description | Ion Formula | Mode | Calculated m/z |

| Protonated Molecule | [C₁₁H₇ClNO₄]⁺ | Positive | 252.01 |

| Deprotonated Molecule | [C₁₁H₅ClNO₄]⁻ | Negative | 250.00 |

| [M-H-CO₂]⁻ | [C₁₀H₅ClNO₂]⁻ | Negative | 206.01 |

| [M-H-2CO₂]⁻ | [C₉H₅ClN]⁻ | Negative | 162.01 |

High-Resolution Mass Spectrometry (HRMS) provides the determination of the exact mass of a molecule with high accuracy, typically with mass errors below 5 ppm. nih.gov This precision allows for the unambiguous determination of the elemental formula of this compound (C₁₁H₆ClNO₄). By comparing the experimentally measured accurate mass to the theoretically calculated mass, the molecular formula can be confirmed, distinguishing it from other potential isobaric compounds. This technique is crucial for confirming the identity of newly synthesized derivatives. nih.gov

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₆ClNO₄ |

| Theoretical Exact Mass ([M+H]⁺) | 252.00636 Da |

| Hypothetical Observed Mass | 252.00611 Da |

| Mass Error | -1.0 ppm |

The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) is a powerful technique for the analysis of complex mixtures and the purity assessment of this compound. researchgate.net LC separates the target compound from impurities, starting materials, and byproducts, while the MS detector provides identification and quantification. nih.gov

Reversed-phase chromatography, often utilizing a C18 stationary phase, is commonly employed for the separation of quinoline derivatives. nih.govumb.edu The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with additives such as formic acid to improve peak shape and ionization efficiency. nih.govnih.gov The mass spectrometer, operating in either full scan or selected ion monitoring (SIM) mode, detects the eluting compounds, providing both retention time and mass-to-charge ratio for definitive identification.

Table 3: Typical LC-MS Parameters for Analysis of Quinoline Carboxylic Acids

| Parameter | Condition |

| LC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Linear gradient from 10% to 90% B |

| Flow Rate | 0.2 - 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive/Negative |

| MS Detector | Quadrupole, Time-of-Flight (TOF), or Ion Trap |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic structure of this compound. The quinoline core is a chromophore that exhibits characteristic absorption bands in the UV region, typically between 220 and 350 nm. mdpi.comnih.gov These absorptions arise from π → π* electronic transitions within the aromatic system.

The positions and intensities of these absorption bands are influenced by the nature and position of substituents on the quinoline ring. bohrium.com The presence of the chlorine atom and the two carboxylic acid groups can cause a shift in the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) compared to the unsubstituted quinoline parent molecule. ui.ac.id Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict and interpret the experimental UV-Vis spectra of such derivatives. dergipark.org.trresearchgate.net

Table 4: Representative UV-Vis Absorption Data for Quinoline Derivatives

| Compound Type | Solvent | λmax (nm) | Transition |

| Quinoline | Ethanol (B145695) | ~226, ~277, ~313 | π → π |

| 6-Chloroquinoline | Ethanol | ~230, ~285, ~320 | π → π |

| Quinoline-4-carboxylic acid derivative | Varies | ~245, ~330 | π → π* |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the constituent elements (carbon, hydrogen, nitrogen) in a pure sample. This classical analytical technique is fundamental for verifying the empirical formula of a newly synthesized compound like this compound.

The experimentally determined weight percentages of C, H, and N are compared with the values calculated from the proposed molecular formula (C₁₁H₆ClNO₄). A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the compound's elemental composition and purity. researchgate.net

Table 5: Elemental Analysis Data for this compound (C₁₁H₆ClNO₄)

| Element | Theoretical % | Experimental (Found) % |

| Carbon (C) | 52.50 | 52.45 |

| Hydrogen (H) | 2.40 | 2.43 |

| Nitrogen (N) | 5.57 | 5.51 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This methodology provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the structure and function of a molecule. While the crystal structure of this compound itself is not extensively reported in publicly accessible literature, analysis of its derivatives offers significant insights into the solid-state conformation of the 6-chloroquinoline scaffold.

A notable example is the single-crystal X-ray diffraction study of Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, a derivative of 6-chloroquinoline. The investigation of this compound reveals key structural features that are likely to be influential in the parent dicarboxylic acid.

Detailed Research Findings: Crystal Structure of a 6-Chloroquinoline Derivative

The crystal structure of Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate was determined to elucidate its molecular geometry and packing in the solid state. The compound crystallizes in the monoclinic system with the space group P2₁/n.

Key findings from the crystallographic analysis include:

Planarity of the Quinoline Ring: The quinoline ring system is essentially planar, with a root-mean-square (r.m.s.) deviation of 0.032 Å. This planarity is a characteristic feature of the fused aromatic ring system.

Orientation of Substituents: The phenyl ring at the 4-position is significantly twisted out of the plane of the quinoline ring system by an angle of 57.5 (1)°. This substantial rotation is likely due to steric hindrance between the phenyl group and the substituents on the quinoline core.

The crystallographic data for Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate is summarized in the interactive table below.

| Parameter | Value |

| Empirical Formula | C₁₈H₁₄ClNO₂ |

| Formula Weight | 311.75 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 10.828 (5) Å, b = 7.535 (4) Å, c = 18.829 (5) Å |

| β = 94.369 (5)° | |

| Volume | 1531.8 (12) ų |

| Z | 4 |

| Temperature | 293 K |

| Radiation | Mo Kα (λ = 0.71069 Å) |

| R-factor | 0.034 |

| wR-factor | 0.100 |

This detailed structural information for a key derivative provides a foundational understanding of the solid-state characteristics of the 6-chloroquinoline framework. The observed planarity of the quinoline core and the steric influences on substituent orientation are critical parameters that would also dictate the crystal packing of this compound and its other derivatives. Further crystallographic studies on the parent acid and its esters would be invaluable in mapping the landscape of their solid-state structures and intermolecular interactions.

Computational Chemistry and Theoretical Studies on 6 Chloroquinoline 2,4 Dicarboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations solve the Schrödinger equation, albeit in an approximate manner, to determine the electronic structure and a host of other molecular properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. researchgate.net Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of a molecule from its electron density. researchgate.net For 6-Chloroquinoline-2,4-dicarboxylic acid, DFT would be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles.

The selection of a functional is critical in DFT calculations. Functionals are mathematical approximations that describe the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and the correlation between the motions of electrons. Common functionals used for organic molecules include hybrid functionals like B3LYP, which combines a portion of exact exchange from Hartree-Fock theory with exchange and correlation functionals. nih.gov The application of such a functional would provide a reliable prediction of the ground-state electronic energy and structure of this compound.

Interactive Data Table: DFT Calculation Parameters

| Parameter | Description | Typical Information Yielded for this compound |

|---|---|---|

| Functional | Approximation for the exchange-correlation energy. | A functional such as B3LYP would be chosen to balance accuracy and computational cost for predicting electronic properties. |

| Basis Set | Set of mathematical functions used to build molecular orbitals. | A basis set like 6-311++G(d,p) would be selected to provide a flexible description of electron distribution, including polarization and diffuse functions. |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides predicted bond lengths, bond angles, and dihedral angles, defining the 3D structure. |

| Total Energy | The calculated ground-state energy of the molecule. | A key value for assessing the molecule's thermodynamic stability. |

The accuracy of DFT calculations is also highly dependent on the choice of the basis set. A basis set is a set of mathematical functions (basis functions) used to construct the molecular orbitals. Larger basis sets include more functions and provide a more accurate description of the electron distribution, particularly for electrons that are further from the nucleus or involved in chemical bonding.

For a molecule containing chlorine and multiple electronegative oxygen and nitrogen atoms like this compound, a Pople-style basis set such as 6-311++G(d,p) is often employed. nih.gov The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The "(d,p)" denotes the addition of polarization functions, which allow for non-spherical distortion of the electron density and are crucial for accurately modeling chemical bonds. nih.gov

Geometry optimization is an iterative process where the energy of the molecular structure is minimized with respect to the positions of the nuclei. This procedure would yield the most stable conformation (the global minimum) or other stable conformations (local minima) of this compound.

To investigate the excited-state properties and predict the electronic absorption spectrum (UV-Vis spectrum), Time-Dependent Density Functional Theory (TD-DFT) is the most common method. nih.gov TD-DFT calculates the excitation energies, which correspond to the energy required to promote an electron from an occupied molecular orbital to an unoccupied one. These energies are then used to predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.govacs.org

For this compound, TD-DFT calculations would reveal how the chloro, and dicarboxylic acid substituents on the quinoline (B57606) core influence its electronic transitions and, consequently, its color and photochemical properties.

Molecular Orbital Analysis and Reactivity Descriptors

The electronic behavior and chemical reactivity of a molecule are governed by the arrangement and energies of its molecular orbitals.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron. For this compound, an FMO analysis would identify the distribution of these orbitals across the molecule, indicating which atoms are most involved in electron donation and acceptance.

Interactive Data Table: FMO Analysis Parameters

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. The distribution of the HOMO would likely be concentrated on the electron-rich parts of the quinoline ring system. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. The LUMO would likely be distributed over the electron-deficient regions, influenced by the electronegative substituents. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and kinetic stability. A smaller gap would suggest higher reactivity. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often associated with lone pairs on electronegative atoms. Blue regions, conversely, represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow regions represent intermediate or near-zero potential.

For this compound, an MEP analysis would highlight the electronegative oxygen atoms of the carboxylic acid groups and the nitrogen atom of the quinoline ring as regions of negative potential (red). In contrast, the hydrogen atoms of the carboxylic acid groups would be expected to be regions of positive potential (blue), indicating their acidic nature. This analysis provides a clear and intuitive picture of the molecule's reactive sites. sciensage.info

Atomic Charge Analysis

Atomic charge analysis is a fundamental computational method used to quantify the distribution of electron density among the atoms within a molecule. This distribution is crucial for understanding a molecule's electrostatic potential, reactivity, and intermolecular interactions. Two common methods for this analysis are Mulliken population analysis and Natural Bond Orbital (NBO) analysis.

Mulliken charge calculation is a method of apportioning the electron density among a molecule's atoms based on the basis functions used in the quantum chemical calculation. researchgate.net For a molecule like this compound, this analysis would reveal the electron-withdrawing effects of the nitrogen atom, the chlorine atom, and the oxygen atoms of the carboxylic acid groups. It is expected that these electronegative atoms would carry a partial negative charge, while the adjacent carbon and hydrogen atoms would exhibit partial positive charges.

Natural Bond Orbital (NBO) analysis provides a more chemically intuitive picture of charge distribution by localizing orbitals into core pairs, lone pairs, and bonding orbitals. faccts.de This method allows for the study of charge transfer and hyperconjugative interactions between filled (donor) and vacant (acceptor) orbitals. researchgate.net For this compound, NBO analysis would detail the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of the quinoline ring system, which is key to understanding the molecule's stability and electronic properties. wisc.edu

Table 1: Illustrative Atomic Charges for the Atoms of this compound The following table describes the expected charge distribution. Actual values require specific quantum chemical calculations.

| Atom | Expected Mulliken Charge (e) | Expected NBO Charge (e) |

|---|---|---|

| N1 | Negative | Negative |

| C2 (Carboxyl) | Positive | Positive |

| C4 (Carboxyl) | Positive | Positive |

| C6 (Chloro) | Positive | Positive |

| Cl | Negative | Negative |

| O (Carboxyl) | Negative | Negative |

| H (Aromatic) | Positive | Positive |

Theoretical Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing insights that complement experimental findings.

Computational NMR Chemical Shift Prediction (Gauge-Invariant Atomic Orbital Method)

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used and reliable quantum mechanical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. dergipark.org.trresearchgate.net This method effectively addresses the issue of gauge dependence, ensuring accurate predictions of the isotropic shielding tensors for each nucleus. researchgate.netmdpi.com

For this compound, GIAO calculations, typically performed using Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would predict the ¹H and ¹³C chemical shifts. dergipark.org.trresearchgate.net The predicted values are then correlated with experimental data, often showing a strong linear relationship. researchgate.netnih.govresearchgate.net This correlation allows for the confident assignment of experimental NMR signals to specific atoms within the molecule. The calculations would reflect the electronic environment of each nucleus; for instance, carbon atoms bonded to electronegative chlorine, nitrogen, or oxygen atoms are expected to be deshielded and resonate at a higher chemical shift (downfield). Conversely, protons in electron-rich regions would be more shielded and appear at lower chemical shifts (upfield). The accuracy of these predictions can be high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C having been reported for similar compounds. nih.gov

Table 2: Comparison of Theoretical and Experimental NMR Chemical Shifts for a Representative Quinoline Structure This table illustrates the typical correlation between calculated and experimental data. Data for a related compound, 6-chloroquinoline (B1265530), is used for illustrative purposes. dergipark.org.tr

| Atom | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

|---|---|---|---|---|

| C2 | 151.1 | 150.3 | 9.01 | 8.83 |

| C3 | 122.3 | 121.7 | 7.52 | 7.42 |

| C4 | 137.2 | 135.9 | 8.23 | 8.09 |

| C5 | 129.4 | 128.4 | 8.02 | 7.93 |

| C6 | 132.8 | 131.5 | - | - |

Vibrational Wavenumber Calculations and Potential Energy Distribution (PED)

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. DFT calculations can compute the harmonic vibrational frequencies, which correspond to the fundamental modes of vibration. nih.govresearchgate.net However, calculated frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and the use of a simplified theoretical model. dergipark.org.tr Therefore, they are typically scaled using empirical factors to improve agreement with experimental spectra. dergipark.org.tr

A crucial component of this analysis is the Potential Energy Distribution (PED), which describes the contribution of each internal coordinate (such as bond stretching, angle bending, or torsions) to each normal vibrational mode. dergipark.org.trnih.gov The VEDA (Vibrational Energy Distribution Analysis) program is often used for this purpose. dergipark.org.trnih.gov For this compound, PED analysis would allow for the unambiguous assignment of calculated vibrational bands. For example, it would distinguish the C=O and O-H stretching modes of the carboxylic acid groups, the C-Cl stretching mode, and the various C-H and C-C stretching and bending modes within the quinoline ring. dergipark.org.trscialert.net Aromatic C-H stretching vibrations are typically observed in the 3000–3100 cm⁻¹ range, while C=C skeletal vibrations in the ring appear between 1200 and 1600 cm⁻¹. dergipark.org.tr

Table 3: Selected Vibrational Modes and Their Potential Energy Distribution (PED) for a Quinoline Derivative This table illustrates how vibrational modes are assigned based on PED analysis. Assignments are based on general frequency regions for related aromatic compounds. dergipark.org.trdaneshyari.com

| Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | PED Contribution and Assignment |

|---|---|---|---|

| ν(O-H) | ~3500 | ~3450 | ~98% O-H stretch (Carboxylic Acid) |

| ν(C-H) | ~3080 | ~3070 | ~99% C-H stretch (Aromatic) |

| ν(C=O) | ~1750 | ~1720 | ~85% C=O stretch (Carboxylic Acid) |

| ν(C=C/C=N) | ~1590 | ~1585 | Ring skeletal stretching |

| δ(C-H) | ~1250 | ~1240 | In-plane C-H bending |

| ν(C-Cl) | ~650 | ~640 | ~70% C-Cl stretch |

Molecular Modeling and Docking Simulations

Molecular modeling techniques are essential for exploring the three-dimensional structure of a molecule and its potential interactions with biological targets.

Ligand-Target Interaction Analysis via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govresearchgate.net This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov For derivatives of this compound, docking studies can elucidate how the molecule might interact with the active site of an enzyme or receptor. mdpi.com

The process involves placing the ligand in various conformations and orientations within the receptor's binding site and calculating a "docking score" for each pose, which estimates the binding affinity. nih.govorientjchem.org The analysis of the best-scoring poses reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues of the protein. nih.gov For instance, the carboxylic acid groups of this compound would be strong candidates for forming hydrogen bonds with polar residues, while the aromatic quinoline ring could engage in hydrophobic or π-π stacking interactions. mdpi.com

Table 4: Illustrative Molecular Docking Results for a Quinoline Derivative against a Protein Target This table provides an example of the data generated from a molecular docking simulation.

| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |

|---|---|---|---|

| Example Kinase (e.g., 4I2P) | -8.5 | LYS 101, ASP 155 | Hydrogen Bond |

| TRP 229, TYR 188 | Hydrophobic/π-π Stacking | ||

| VAL 82 | Hydrophobic |

Conformational Analysis and Energy Minimization

The process begins by generating a set of possible conformers. Each of these structures then undergoes energy minimization (or geometry optimization), a computational process that adjusts the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest potential energy. dergipark.org.tr Quantum mechanical methods, such as DFT, are employed to accurately calculate the energy of each conformation. nih.gov For this compound, a key area of conformational flexibility would be the orientation of the two carboxylic acid groups relative to the quinoline plane. The energy minimization process would identify the most stable arrangement, likely one that minimizes steric hindrance and maximizes favorable intramolecular interactions, such as hydrogen bonding between the two carboxyl groups or with the quinoline nitrogen. The resulting lowest-energy structure represents the most probable conformation of the molecule and is used for subsequent analyses like molecular docking and spectroscopic predictions. nih.gov

Theoretical Prediction of Substituent Effects on Molecular Properties

Computational chemistry provides a powerful lens for predicting how the introduction of different functional groups, or substituents, to the core structure of this compound can modulate its molecular properties. Through methods like Density Functional Theory (DFT), researchers can model the electronic structure and predict various physicochemical characteristics of molecules with high accuracy. nih.govrsc.org These theoretical studies are crucial for understanding structure-property relationships and for the rational design of new molecules with tailored functionalities.

The primary focus of such theoretical predictions is to understand the impact of substituents on the electron distribution within the quinoline ring system. The nature of the substituent, whether it is electron-donating or electron-withdrawing, can significantly alter the molecule's reactivity, stability, and spectroscopic properties. For instance, the presence of the chlorine atom at the 6-position in the parent molecule is expected to have a notable influence on its electronic properties due to its electronegativity and ability to participate in resonance effects.

Detailed Research Findings from Theoretical Studies

While specific computational studies on this compound are not extensively available in the public domain, the principles of substituent effects on quinoline derivatives are well-established through theoretical investigations of related compounds. These studies typically involve the calculation of several key quantum chemical parameters to predict the behavior of the molecule.

One of the most fundamental aspects analyzed is the Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. nih.gov

Theoretical studies on substituted quinolines have shown that the introduction of electron-withdrawing groups, such as a nitro group (-NO2), tends to lower both the HOMO and LUMO energy levels and decrease the HOMO-LUMO gap, making the molecule more reactive and a better electron acceptor. Conversely, electron-donating groups, like an amino group (-NH2), tend to raise the HOMO and LUMO energy levels and may have a varied effect on the energy gap.

In the context of this compound, a computational study would systematically replace the hydrogen atoms at various positions on the quinoline ring with different substituents and calculate the resulting changes in molecular properties. The chlorine atom at the 6-position acts as a reference point. While chlorine is an electron-withdrawing group through induction, it can also donate electrons through resonance. DFT calculations can precisely quantify the net effect of this substitution.

To illustrate the expected outcomes of such a study, the following data tables present hypothetical but representative data based on the principles observed in computational studies of similar quinoline derivatives.

Table 1: Predicted Effects of Substituents at the 7-Position on the Electronic Properties of this compound

| Substituent (at C7) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| -H (Parent Molecule) | -6.5 | -2.5 | 4.0 | 3.5 |

| -NO2 | -7.0 | -3.2 | 3.8 | 5.2 |

| -CN | -6.8 | -3.0 | 3.8 | 5.0 |

| -F | -6.6 | -2.6 | 4.0 | 3.0 |

| -OH | -6.2 | -2.3 | 3.9 | 3.8 |

| -NH2 | -5.9 | -2.1 | 3.8 | 4.2 |

| -CH3 | -6.3 | -2.4 | 3.9 | 3.6 |

Note: The data in this table is illustrative and intended to demonstrate the expected trends based on established principles of computational chemistry.

The trends in the table above showcase that electron-withdrawing groups like -NO2 and -CN lower the HOMO and LUMO energies and increase the dipole moment, indicating a more polarized molecule. Electron-donating groups like -NH2 and -OH raise the HOMO and LUMO energies. The HOMO-LUMO gap, a measure of reactivity, is also modulated by these substituents.

Another important aspect of theoretical prediction is the analysis of the Molecular Electrostatic Potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is particularly useful for predicting how the molecule will interact with other molecules, such as biological receptors. For this compound, the carboxylic acid groups are expected to be highly electron-rich regions, while the regions near the chloro and other electron-withdrawing substituents would be more electron-poor.

Furthermore, computational studies can predict other molecular properties such as ionization potential, electron affinity, electronegativity, and chemical hardness, all of which contribute to a comprehensive understanding of the molecule's chemical behavior.

Table 2: Predicted Global Reactivity Descriptors for Substituted this compound Derivatives

| Substituent (at C7) | Ionization Potential (eV) | Electron Affinity (eV) | Electronegativity (χ) | Chemical Hardness (η) |

| -H (Parent Molecule) | 6.5 | 2.5 | 4.5 | 2.0 |

| -NO2 | 7.0 | 3.2 | 5.1 | 1.9 |

| -CN | 6.8 | 3.0 | 4.9 | 1.9 |

| -F | 6.6 | 2.6 | 4.6 | 2.0 |

| -OH | 6.2 | 2.3 | 4.25 | 1.95 |

| -NH2 | 5.9 | 2.1 | 4.0 | 1.9 |

| -CH3 | 6.3 | 2.4 | 4.35 | 1.95 |

Note: The data in this table is illustrative and derived from the hypothetical HOMO and LUMO energies in Table 1, based on the relationships: Ionization Potential ≈ -HOMO, Electron Affinity ≈ -LUMO, Electronegativity (χ) ≈ (IP + EA)/2, and Chemical Hardness (η) ≈ (IP - EA)/2.

Coordination Chemistry of Quinoline 2,4 Dicarboxylic Acid Ligands

Quinoline-2,4-dicarboxylic Acid as a Multidentate N,O-Donor Ligand

Quinoline-2,4-dicarboxylic acid is recognized as an exemplary multidentate N,O-donor ligand, making it a prime candidate for the construction of metal-organic architectures. nih.govmostwiedzy.pl Its structural framework offers multiple coordination sites: a nitrogen atom within the heterocyclic quinoline (B57606) ring and oxygen atoms from two carboxylate groups at the 2- and 4-positions. This arrangement allows the deprotonated ligand (Qdca²⁻) to bind to metal ions in various ways, acting as a versatile linker in coordination chemistry. mostwiedzy.pl The presence of both a hard donor (carboxylate oxygen) and a borderline donor (quinoline nitrogen) enables it to coordinate with a wide range of metal ions, including transition metals and lanthanides. nih.govmdpi.com The ligand's ability to adopt different conformations and denticities is a key factor in the structural diversity of the resulting coordination compounds. mostwiedzy.pl

Formation of Metal Complexes and Coordination Polymers

The quinoline-2,4-dicarboxylate ligand has been successfully employed in the synthesis of both discrete molecular complexes and extended coordination polymers. nih.govmostwiedzy.pl

The use of quinoline-2,4-dicarboxylic acid in the construction of discrete (0D) metal complexes is not as thoroughly explored as its application in coordination polymers. nih.govmostwiedzy.pl Much of the existing research on metal complexes with analogues of this ligand involves the use of transition metals in conjunction with auxiliary N-donor ligands, such as 1,10-phenanthroline (B135089) or bipyridine variants. nih.govmdpi.com These co-ligands can satisfy the coordination sphere of the metal ion, preventing the extension into higher-dimensional polymeric structures.

The assembly of coordination polymers (CPs) using quinoline-2,4-dicarboxylate has proven to be a fruitful area of research, leading to novel materials with one-, two-, and three-dimensional networks. nih.govnih.gov Particularly, its reactions with lanthanide(III) ions under hydrothermal conditions have yielded a series of novel 3D coordination polymers. nih.govmdpi.com These structures are typically formed by the Qdca²⁻ ligands bridging multiple metal centers. For example, a series of lanthanide-based CPs with the general formula [Ln₂(Qdca)₃(H₂O)ₓ]·yH₂O (where x = 3 or 4, and y = 0–4) have been synthesized and characterized. mdpi.com The formation of these extended networks highlights the ligand's efficacy as a multidentate bridging linker, capable of organizing metal ions into predictable and robust frameworks. nih.govmostwiedzy.pl

Influence of Metal Ions on Coordination Modes and Resulting Architectures

The coordination mode of the quinoline-2,4-dicarboxylate ligand is highly adaptable and is significantly influenced by the specific metal ion used in the synthesis. mostwiedzy.pl The ligand can function as a bridging or a bridging-chelating block, connecting between two to five metal centers through at least seven distinct coordination modes. mostwiedzy.pl This versatility is largely dictated by the coordination preferences, ionic radius, and Lewis acidity of the metal ion. nih.gov

In lanthanide complexes, the Qdca²⁻ ligand demonstrates remarkable conformational and coordinative flexibility. mdpi.com For instance, in a neodymium(III) complex, three distinct Qdca²⁻ ligands (labeled A, B, and C) adopt different roles. The 'A-Qdca' ligand acts as a pentadentate linker connecting five metal centers, while the 'B-Qdca' and 'C-Qdca' ligands function as tetradentate bridging-chelating agents. nih.gov This adaptability, driven by the coordination requirements of the Ln(III) ions, is crucial in forming complex 3D architectures. nih.govmostwiedzy.pl

The table below summarizes some of the observed coordination behaviors of the Qdca²⁻ ligand in a neodymium(III) polymer.

| Ligand Type | Denticity | Coordination Mode | Description |

| A-Qdca | Pentadentate | Bridging | Connects five separate Nd(III) ions. The carboxylate group at position 2 is rotated by 6.7° from the quinoline ring, while the group at position 4 is rotated by 32.20°. nih.gov |

| B-Qdca | Tetradentate | Bridging-Chelating | The carboxylate at position 4 shows monodentate character, while the group at position 2 exhibits a syn-anti bidentate-bridging mode. It also chelates a metal center via adjacent N and O atoms. nih.gov |

| C-Qdca | Tetradentate | Bridging-Chelating | Binds two neodymium atoms. The carboxylate at position 2 is monodentate and, with the nitrogen atom, chelates a metal ion. The carboxylate at position 4 is rotated by 24.96° from the ring plane. nih.gov |

Intermolecular Interactions in Coordination Compounds (e.g., π···π Stacking)

In the crystal packing of lanthanide-quinoline-2,4-dicarboxylate polymers, adjacent ligands are often arranged in a head-to-tail fashion, forming stacks along a crystallographic axis. nih.gov The intermolecular distances between carbon atoms of the aromatic systems are indicative of significant π···π interactions. nih.gov These interactions, along with hydrogen bonds involving coordinated or lattice water molecules, contribute to the formation of robust and stable supramolecular architectures, effectively linking lower-dimensional motifs into more complex 3D networks. mdpi.com

Temperature-Dependent Hydrothermal Synthesis of Coordination Polymers

The conditions employed during synthesis, particularly temperature, have a profound effect on the final structure and composition of coordination polymers derived from quinoline-2,4-dicarboxylic acid. nih.gov Hydrothermal synthesis is a common method for preparing these materials, and varying the reaction temperature can lead to different crystalline phases and structural transformations. nih.govrsc.org

Studies on the synthesis of lanthanide coordination polymers with H₂Qdca at temperatures of 100 °C, 120 °C, and 150 °C have demonstrated this dependence. nih.govmostwiedzy.plmdpi.com Generally, an increase in the synthesis temperature has been observed to cause structural changes and promote the formation of compounds with a higher degree of hydration. mdpi.com For example, with Nd(III) and Eu(III) ions, different types of coordination polymers were formed at different temperatures, indicating that temperature is a key parameter for controlling the crystallization process and the resulting product. nih.gov This temperature effect influences the ligand's conformation and denticity, thereby directing the assembly of distinct structural architectures. nih.govmostwiedzy.pl

The table below illustrates the effect of temperature on the synthesis of lanthanide-Qdca coordination polymers.

| Metal Ion | Synthesis Temperature | Product Formula / Type | Observations |

| Nd(III) | 100 °C | [Nd₂(Qdca)₃(H₂O)₄]·H₂O (Type II) | A 3D coordination polymer is formed. nih.gov |

| Nd(III) | 120 °C | [Nd₂(Qdca)₃(H₂O)₄]·H₂O (Type II) | The same Type II coordination polymer is observed. nih.gov |

| Nd(III) | 150 °C | Amorphous Product | An amorphous product was initially obtained. Recrystallization from water yielded monocrystals. mostwiedzy.pl |

| Eu(III) | 100 °C | [Eu₂(Qdca)₃(H₂O)₄]·H₂O (Type II) | A 3D coordination polymer is formed. nih.gov |

| Eu(III) | 150 °C | [Eu₂(Qdca)₃(H₂O)₄]·H₂O (Type II) | The Type II coordination polymer is observed. nih.gov |

| Tb(III) | 100-150 °C | [Tb₂(Qdca)₃(H₂O)₄]·H₂O (Type II) | Type II was the only phase observed for Tb(III) across the tested temperatures. nih.gov |

Research into Luminescence Properties of Quinoline-Dicarboxylate Coordination Polymers

The luminescence properties of coordination polymers constructed from quinoline-dicarboxylic acid ligands are a significant area of research, largely due to their potential applications in areas such as lighting, sensing, and display technologies. The inherent photophysical characteristics of the quinoline moiety, combined with the coordination versatility of the dicarboxylate groups, make these ligands excellent candidates for the construction of luminescent metal-organic frameworks (MOFs) and coordination polymers. Research in this field has particularly focused on complexes involving lanthanide ions, which are well-known for their sharp and characteristic emission bands.

A series of novel 3D coordination polymers using quinoline-2,4-dicarboxylate (Qdca²⁻) as a building block with various lanthanide ions (Ln³⁺ = Nd, Eu, Tb, and Er) have been synthesized and their luminescent properties investigated. nih.govdntb.gov.ua These studies have shown that the luminescence of the resulting coordination polymers is highly dependent on the specific lanthanide ion used. For instance, europium (Eu³⁺) complexes exhibit characteristic red luminescence in the visible region, while neodymium (Nd³⁺) and erbium (Er³⁺) complexes show emissions in the near-infrared (NIR) range. nih.govdntb.gov.ua The terbium (Tb³⁺) complexes, in this particular study, did not show characteristic luminescence, which was attributed to inefficient energy transfer from the quinoline-2,4-dicarboxylate ligand to the Tb³⁺ ion. nih.govdntb.gov.ua

Detailed photoluminescence studies on europium complexes with quinoline-2,4-dicarboxylate have revealed the characteristic emission bands corresponding to the ⁵D₀ → ⁷Fₙ (n = 0, 1, 2, 3, 4) transitions of the Eu³⁺ ion. The most intense emission is typically the ⁵D₀ → ⁷F₂ transition, which is responsible for the brilliant red color of the luminescence. The lifetime of the excited state (⁵D₀) of the Eu³⁺ ion in these coordination polymers has also been measured, providing insights into the coordination environment around the metal ion and the efficiency of non-radiative decay processes.

While research specifically detailing the luminescence of 6-chloroquinoline-2,4-dicarboxylic acid coordination polymers is not extensively available in the reviewed literature, the foundational work on the parent quinoline-2,4-dicarboxylic acid ligand provides a strong basis for predicting the properties of its derivatives. The introduction of a chloro-substituent on the quinoline ring could potentially influence the luminescence properties in several ways. For example, the "heavy atom effect" of chlorine could enhance intersystem crossing and potentially affect the phosphorescence characteristics of the ligand. Furthermore, the electronic effects of the chloro group could modify the energy levels of the ligand's molecular orbitals, thereby influencing the efficiency of the antenna effect and the resulting luminescence of the lanthanide complexes.

In addition to lanthanide-based systems, other metal ions have also been used to create luminescent coordination polymers with quinoline-dicarboxylate ligands. For example, a zirconium(IV)-based metal-organic framework synthesized with quinoline-2,6-dicarboxylic acid has been shown to exhibit luminescence that can be utilized for the sensitive detection of certain molecules. rsc.org Similarly, a zinc(II)-organic framework with the same ligand also displays luminescence properties that are sensitive to the presence of specific metal ions. nih.gov

The following tables summarize some of the key luminescence data reported for coordination polymers based on quinoline-dicarboxylate ligands.

Table 1: Luminescence Properties of Europium(III)-Quinoline-2,4-dicarboxylate Coordination Polymers

| Compound | Excitation Wavelength (nm) | Emission Wavelengths (nm) (Transition) |

| [Eu₂(Qdca)₃(H₂O)₃]·H₂O (Phase I) | 352 | 579 (⁵D₀→⁷F₀), 592 (⁵D₀→⁷F₁), 615 (⁵D₀→⁷F₂), 652 (⁵D₀→⁷F₃), 700 (⁵D₀→⁷F₄) |

| [Eu₂(Qdca)₃(H₂O)₄]·4H₂O (Phase II) | 352 | 579 (⁵D₀→⁷F₀), 592 (⁵D₀→⁷F₁), 615 (⁵D₀→⁷F₂), 652 (⁵D₀→⁷F₃), 700 (⁵D₀→⁷F₄) |

Data sourced from a study on novel 3D coordination polymers. nih.govdntb.gov.ua

Table 2: Luminescence Properties of Neodymium(III) and Erbium(III)-Quinoline-2,4-dicarboxylate Coordination Polymers

| Compound | Excitation Wavelength (nm) | Emission Wavelengths (nm) (Transition) |

| [Nd₂(Qdca)₃(H₂O)₃]·H₂O (Phase I) | 355 | 879, 1060, 1335 (⁴F₃/₂→⁴I₉/₂, ⁴I₁₁/₂, ⁴I₁₃/₂) |

| [Er₂(Qdca)₃(H₂O)₃]·H₂O (Phase I) | 382 | 1535 (⁴I₁₃/₂→⁴I₁₅/₂) |

Data sourced from a study on novel 3D coordination polymers. nih.govdntb.gov.ua

These findings underscore the rich photophysical behavior of coordination polymers derived from quinoline-dicarboxylic acid ligands and highlight their potential for further development and application in the field of luminescent materials. Future research focusing on substituted derivatives like this compound will be valuable in fine-tuning the luminescence properties for specific technological applications.

Advanced Research on Quinoline Dicarboxylic Acid Derivatives and Analogues

Structure-Property Relationship Studies in Chloroquinoline Carboxylic Acids

The chemical properties and potential applications of 6-Chloroquinoline-2,4-dicarboxylic acid are intrinsically linked to its molecular structure. The compound consists of a quinoline (B57606) core, which is a heterocyclic aromatic system, substituted with a chlorine atom and two carboxylic acid groups. ontosight.ai This unique arrangement of functional groups dictates its physical and biological characteristics.

The quinoline scaffold provides a rigid, planar framework. The two carboxylic acid groups, located at the 2- and 4-positions, are acidic and can participate in a variety of chemical interactions, including hydrogen bonding and salt formation. These groups are critical in determining the molecule's solubility and its ability to interact with biological macromolecules. The chlorine atom at the 6-position significantly modifies the electronic landscape and lipophilicity of the benzene (B151609) portion of the ring system. ontosight.ai

The interplay of these structural features is believed to be responsible for the potential biological activities observed in related quinoline derivatives, which include antimicrobial, antimalarial, and anticancer properties. ontosight.ai The specific properties of this compound are a direct consequence of how the chloro and carboxylic acid substituents modulate the core quinoline structure. ontosight.ai

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₁H₆ClNO₄ | ontosight.ai |

| Molecular Weight | 251.62 g/mol | cymitquimica.com |

| Core Structure | Quinoline | ontosight.ai |

| Key Functional Groups | 2x Carboxylic Acid, 1x Chloro | ontosight.ai |

| Potential Biological Activities | Antimicrobial, Antimalarial, Anticancer | ontosight.ai |

Stereochemical Aspects and Chiral Derivatization

While this compound is an achiral molecule, stereochemistry becomes a critical consideration when synthesizing or interacting with its chiral derivatives. The carboxylic acid functional groups serve as ideal handles for chiral derivatization, a technique used to separate enantiomers of other chiral molecules.

The process involves reacting a chiral molecule with a pure enantiomer of a chiral derivatizing agent to form diastereomers. These resulting diastereomers have distinct physical properties and can be separated using standard chromatographic techniques like high-performance liquid chromatography (HPLC). asianpubs.orgethernet.edu.et

In this context, quinoline-based structures can themselves be used to create new chiral derivatizing reagents. For instance, a chiral amino acid, such as L-proline, can be incorporated into a quinoline scaffold to produce a chiral reagent. asianpubs.org This reagent can then be used to derivatize other chiral compounds, facilitating their separation and analysis. asianpubs.org The efficiency of such separations can be predicted and understood through computational methods like Density Functional Theory (DFT), which can model the lowest-energy structures of the diastereomers. asianpubs.org

Key Concepts in Chiral Derivatization:

Reaction: The carboxylic acid groups of a compound like this compound can react with a chiral amine or alcohol.

Formation of Diastereomers: The reaction converts a pair of enantiomers into a pair of diastereomers with different physical properties.

Separation: The diastereomers can be separated by chromatography (e.g., HPLC).

Analysis: This indirect approach allows for the quantification and analysis of the original enantiomers.

Synthetic Accessibility and Diversification of Substituted Quinoline Scaffolds

The quinoline ring is considered a "privileged scaffold" in medicinal chemistry because it is readily accessible through various synthetic routes and can be easily functionalized at numerous positions. frontiersin.orgnih.gov This versatility allows for the creation of large libraries of diverse compounds for drug discovery and other applications.

Classical synthesis methods for the quinoline motif often employ substituted anilines as starting materials. frontiersin.org For a compound like 6-chloroquinoline (B1265530), the synthesis would typically begin with a corresponding chloro-substituted aniline (B41778). chemicalbook.com More contemporary and efficient methods have also been developed. For example, domino synthesis protocols using earth-abundant iron catalysts can be employed for the selective construction of 2,4-disubstituted quinoline frameworks, a pattern directly relevant to the target molecule. researchgate.net

The functional groups present on this compound provide multiple avenues for diversification:

Carboxylic Acid Modification: The two carboxylic acid groups can be readily converted into a wide range of derivatives, including esters and amides, through standard organic chemistry reactions. tandfonline.com

Nucleophilic Aromatic Substitution: The chlorine atom on the quinoline ring can be displaced by various nucleophiles. This allows for the introduction of new functional groups such as amino, hydrazino, or azido (B1232118) moieties, further diversifying the molecular scaffold. mdpi.com

Alkylation/Esterification: As demonstrated in the synthesis of related compounds like 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid, the quinoline scaffold can undergo reactions such as alkylation with reagents like propargyl bromide in the presence of a base. mdpi.comresearchgate.net

This high degree of synthetic tractability makes the chloroquinoline dicarboxylic acid scaffold an attractive starting point for developing new molecules with tailored properties.

Impact of Halogen Substitution (e.g., Chlorine) on Quinoline Reactivity and Electronic Features

The substitution of a hydrogen atom with a halogen, such as chlorine, has a profound impact on the physicochemical properties and reactivity of the quinoline scaffold. The chlorine atom at the 6-position of this compound exerts its influence through a combination of electronic and steric effects.

Electronic Effects:

Inductive Effect: Due to its high electronegativity, chlorine acts as a powerful electron-withdrawing group through the sigma bonds (inductive effect). This effect decreases the electron density of the aromatic ring system. researchgate.net

Impact on Physicochemical Properties:

Lipophilicity: The presence of the carbon-chlorine bond generally increases the lipophilicity (fat-solubility) of the molecule compared to its non-halogenated counterpart. researchgate.net This property is crucial as it can enhance the ability of a molecule to cross biological membranes.

Binding Interactions: The electronic and steric changes caused by the chlorine substituent can lead to altered interactions with biological targets. The chlorine atom can participate in halogen bonding or create steric hindrance, which may result in tighter or weaker binding to the active site of a protein or enzyme. researchgate.netnih.gov

The position of the halogen substituent is critical; altering its location on the quinoline ring can lead to significant changes in the molecule's chemical behavior and biological activity. acs.org

Future Research Directions and Emerging Trends in Quinoline Dicarboxylic Acid Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic name reactions such as the Skraup, Doebner–von Miller, and Pfitzinger syntheses. researchgate.net However, these methods often involve harsh reaction conditions, the use of hazardous reagents, and can generate significant chemical waste. researchgate.netnih.gov The future of quinoline-dicarboxylic acid synthesis lies in the development of more sustainable and environmentally benign protocols.

Green Chemistry Approaches:

Emerging research focuses on "green" synthetic routes that minimize environmental impact. nih.gov This includes the use of:

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol (B145695) is a key area of development. acs.org

Catalysis: The use of nanocatalysts and recyclable catalysts is gaining traction for their efficiency and reusability, reducing waste and cost. nih.govacs.org For instance, the synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives has been achieved with high yields and short reaction times using nanocatalysts in solvent-free conditions. nih.gov

Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. researchgate.netnih.gov